Afuresertib

Descripción general

Descripción

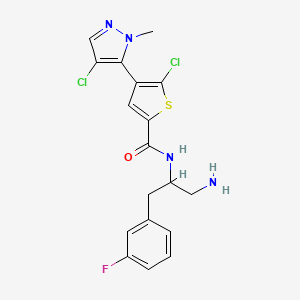

Afuresertib is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Afuresertib typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

Functional Group Modifications: Various functional groups are introduced through substitution reactions, often using halogenation and amination reactions.

Final Coupling: The final step involves coupling the thiophene and pyrazole rings through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Chemical Reactions and Mechanism of Action

2.1 Mechanism of Action

Afuresertib functions primarily by inhibiting the Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis regulation. By binding to Akt, this compound prevents its phosphorylation and subsequent activation, leading to:

-

Inhibition of cell proliferation.

-

Induction of apoptosis in cancer cells.

-

Reduction of tumor growth in various cancer models.

The compound has shown significant activity against hematologic malignancies and solid tumors, demonstrating varying degrees of effectiveness based on the cancer type and cellular context .

2.2 In Vitro and In Vivo Studies

Research has demonstrated that this compound exhibits dose-dependent effects on cancer cell lines:

-

Cell Viability: The MTT assay indicated that increasing concentrations of this compound significantly reduced the viability of esophageal cancer cell lines (Eca109), with a survival rate dropping from 98% at 0 µmol/L to 22% at 20 µmol/L .

-

Apoptosis Induction: Flow cytometry results revealed that higher concentrations of this compound led to increased apoptosis rates in Eca109 cells. The expression levels of pro-apoptotic proteins Bax and Caspase-3 increased, while the anti-apoptotic protein Bcl-2 decreased, confirming the compound's role in promoting programmed cell death .

Efficacy Against Different Cancer Types

This compound has been tested across various cancer types with notable findings:

| Cancer Type | Sensitivity | Notes |

|---|---|---|

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | High (19/20) | Effective in reducing cell proliferation and inducing apoptosis. |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Moderate (9/13) | Shows potential in overcoming drug resistance mechanisms. |

| Chronic Lymphocytic Leukemia (CLL) | High (6/7) | Significant reduction in tumor cell viability observed. |

| Non-Hodgkin Lymphoma (NHL) | Moderate (8/11) | Effective in preclinical models; further studies needed for clinical application. |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

-

Maximum Tolerated Dose (MTD): Established at 125 mg/day.

-

Peak Plasma Concentrations: Achieved within 1.5 to 2.5 hours post-administration with a half-life of approximately 1.7 days.

These characteristics support its viability as a therapeutic agent in oncology .

Aplicaciones Científicas De Investigación

Afuresertib has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mecanismo De Acción

The mechanism of action of Afuresertib involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Afuresertib: shares similarities with other thiophene and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Actividad Biológica

Afuresertib, also known as GSK2110183, is a potent, orally bioavailable pan-AKT inhibitor that has garnered attention for its therapeutic potential in various malignancies, particularly hematologic cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound functions as a reversible, ATP-competitive inhibitor of the AKT kinase family (AKT1, AKT2, and AKT3). By inhibiting these kinases, this compound disrupts multiple signaling pathways that are crucial for cell survival, proliferation, and metabolism. The inhibition of AKT leads to the downregulation of downstream targets involved in anti-apoptotic signaling and promotes pro-apoptotic pathways. This mechanism is particularly relevant in cancers where the PI3K/AKT pathway is constitutively active, contributing to tumor growth and resistance to therapies .

Key Findings from Clinical Trials

This compound has been evaluated in several clinical trials across different cancer types. Below is a summary of its efficacy based on notable studies:

Safety Profile

This compound is characterized by a favorable safety profile. Common adverse events include:

The maximum tolerated dose (MTD) was established at 125 mg per day due to dose-limiting toxicities observed at higher doses .

Case Study: Merkel Cell Carcinoma

In a study focusing on Merkel cell carcinoma (MCC), this compound demonstrated significant inhibition of cell proliferation. The treatment led to the deactivation of mTOR and glycogen synthase kinase 3 pathways while enhancing pro-apoptotic signaling through upregulation of p16 expression. This suggests that this compound could be a viable option for managing MCC by targeting the AKT/mTOR signaling axis .

Case Study: Hematologic Malignancies

A comprehensive assessment involving patients with various hematologic malignancies revealed that this compound effectively induced apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. Both tested cell lines showed increased caspase-3 and caspase-7 activity following treatment with this compound, indicating its potential as a therapeutic agent in these contexts .

Propiedades

IUPAC Name |

N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.